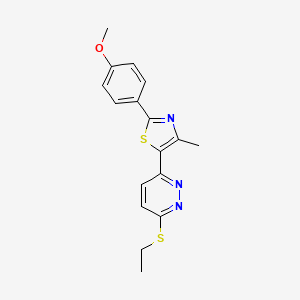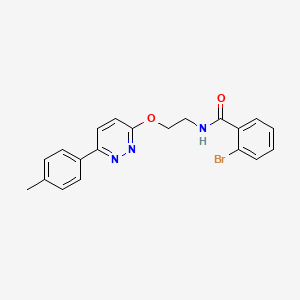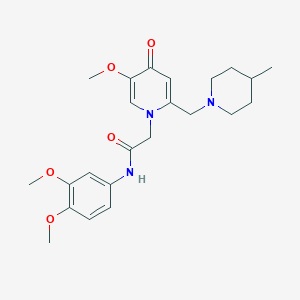![molecular formula C20H24N2O5S B11231148 5-(methylsulfonyl)-N-[4-(propan-2-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11231148.png)
5-(methylsulfonyl)-N-[4-(propan-2-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(methylsulfonyl)-N-[4-(propan-2-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzoxazepine core, which is a bicyclic structure containing both benzene and oxazepine rings, and is functionalized with a methylsulfonyl group and a propan-2-yloxyphenyl group.
Preparation Methods
The synthesis of 5-(methylsulfonyl)-N-[4-(propan-2-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzoxazepine core: This can be achieved through a cyclization reaction involving an appropriate precursor such as a 2-aminophenol derivative and a suitable electrophile.
Introduction of the methylsulfonyl group: This step involves the sulfonylation of the benzoxazepine core using a sulfonyl chloride reagent under basic conditions.
Attachment of the propan-2-yloxyphenyl group: This can be accomplished through a nucleophilic substitution reaction, where the benzoxazepine core is reacted with a propan-2-yloxyphenyl halide in the presence of a base.
Formation of the carboxamide group: This final step involves the amidation of the benzoxazepine core using an appropriate amine and a coupling reagent such as carbodiimide.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5-(methylsulfonyl)-N-[4-(propan-2-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.
Substitution: The propan-2-yloxyphenyl group can undergo nucleophilic substitution reactions, where the leaving group is replaced by a nucleophile such as an alkoxide or amine.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon and bases such as sodium hydroxide and potassium carbonate.
Scientific Research Applications
5-(methylsulfonyl)-N-[4-(propan-2-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs targeting various diseases, including cancer, inflammation, and neurological disorders.
Materials Science: The unique structural features of this compound make it a potential candidate for the development of advanced materials such as polymers, liquid crystals, and organic semiconductors.
Biological Research: This compound can be used as a tool for studying biological processes and pathways, including enzyme inhibition, receptor binding, and signal transduction.
Chemical Biology: This compound can be used as a probe for investigating the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 5-(methylsulfonyl)-N-[4-(propan-2-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry applications, this compound may act as an inhibitor of enzymes such as kinases or proteases, or as a modulator of receptors such as G-protein-coupled receptors or ion channels. The binding of this compound to its target can result in the inhibition or activation of downstream signaling pathways, leading to the desired therapeutic effect.
Comparison with Similar Compounds
5-(methylsulfonyl)-N-[4-(propan-2-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide can be compared with other similar compounds, such as:
5-(methylsulfonyl)-N-[4-(methoxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide: This compound has a methoxy group instead of a propan-2-yloxy group, which may result in different physicochemical properties and biological activities.
5-(methylsulfonyl)-N-[4-(ethoxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide: This compound has an ethoxy group instead of a propan-2-yloxy group, which may affect its solubility and reactivity.
5-(methylsulfonyl)-N-[4-(propan-2-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may influence its acidity and binding affinity to targets.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which can result in distinct physicochemical properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C20H24N2O5S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
5-methylsulfonyl-N-(4-propan-2-yloxyphenyl)-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C20H24N2O5S/c1-14(2)26-16-10-8-15(9-11-16)21-20(23)19-12-13-22(28(3,24)25)17-6-4-5-7-18(17)27-19/h4-11,14,19H,12-13H2,1-3H3,(H,21,23) |
InChI Key |
DKTBGHGIUQMJSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C2CCN(C3=CC=CC=C3O2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]thiophene-2-carboxamide](/img/structure/B11231096.png)
![N-(4-{2-[(4-bromo-3,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B11231106.png)
![N-(4-Ethoxyphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11231110.png)
![N-Benzyl-N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide](/img/structure/B11231114.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B11231116.png)


![4-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}morpholine](/img/structure/B11231139.png)
![N-(2-ethyl-6-methylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11231142.png)
![8-methyl-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11231143.png)

![6-tert-butyl-N-[3-(methylsulfanyl)phenyl]-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11231153.png)
